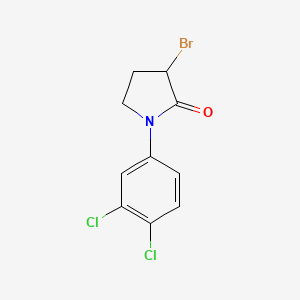
3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H8BrCl2NO. It has a molecular weight of 308.99 . The IUPAC name for this compound is 3-bromo-1-(2,4-dichlorophenyl)-2-pyrrolidinone .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one”, often involves the N-heterocyclization of primary amines with diols . This process can be catalyzed by various metal catalysts, including iron, nickel, and ruthenium . The use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst can also yield various pyrrolidines .Molecular Structure Analysis
The molecular structure of “3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one” can include C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . The combination of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols as operationally simple and robust carbon pronucleophiles in selective C(sp3)-C(sp2) cross-couplings with the extrusion of formaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one” include a molecular weight of 308.99 . More specific properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Electronic and Non-Linear Optical Properties via DFT Studies
One study focused on the selective arylation of bromo-chlorophenyl derivatives via Pd-catalyzed Suzuki cross-coupling reactions, exploring their electronic and non-linear optical (NLO) properties through DFT studies. This research demonstrates the potential of bromo- and chloro-substituted compounds in the development of materials with specific electronic and optical properties, suggesting possible applications of 3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one in similar areas (Nazeer et al., 2020).
Synthesis and Characterization of Heterocyclic Compounds
Another study involved the synthesis and characterization of bromo Re(I) complexes, highlighting the importance of bromo-substituted compounds in the synthesis of luminescent materials. The study examines the photophysical properties of these complexes, indicating potential applications in sensors and organic light-emitting diodes (OLEDs) (Lytwak et al., 2010).
Anticonvulsant and Anti-inflammatory Activities
Research on benzofuran-based heterocycles, including bromo-substituted derivatives, has shown promising anticonvulsant and anti-inflammatory activities. Such studies underscore the potential therapeutic applications of bromo- and chloro-substituted compounds in pharmaceutical sciences (Dawood et al., 2006).
Corrosion Inhibition
A study on the inhibition performance of imidazo[4,5-b] pyridine derivatives against mild steel corrosion highlights the significance of bromo-substituted compounds in industrial applications. These compounds, including those with bromo and chloro substitutions, could be utilized in developing corrosion inhibitors for protecting metals and alloys (Saady et al., 2021).
将来の方向性
作用機序
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the physicochemical parameters of compounds with a pyrrolidine ring can influence their biological activity .
特性
IUPAC Name |
3-bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrCl2NO/c11-7-3-4-14(10(7)15)6-1-2-8(12)9(13)5-6/h1-2,5,7H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXMKBJIESFMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

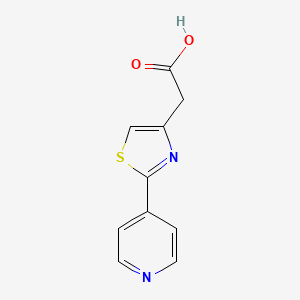
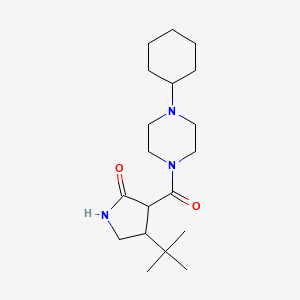
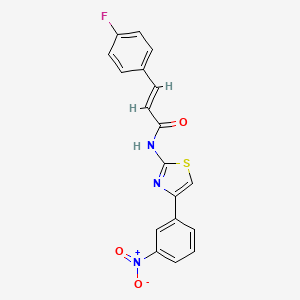
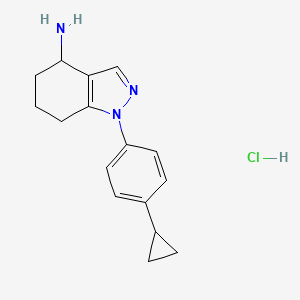
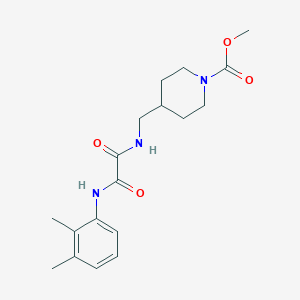
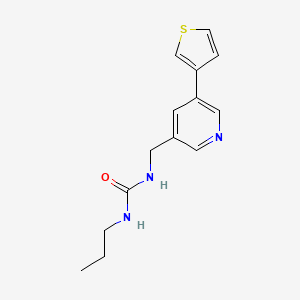
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2983907.png)
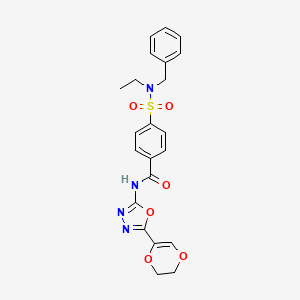
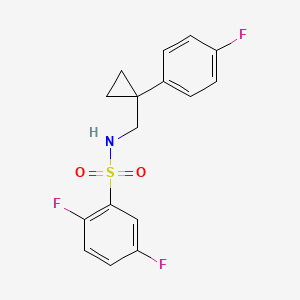
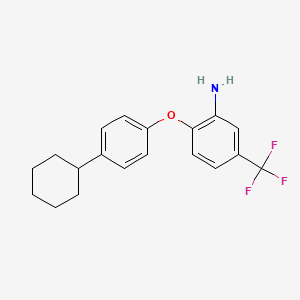
![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2983914.png)
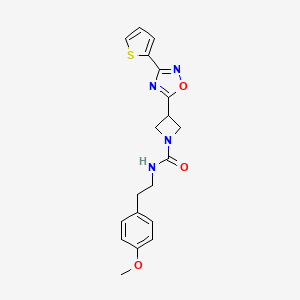
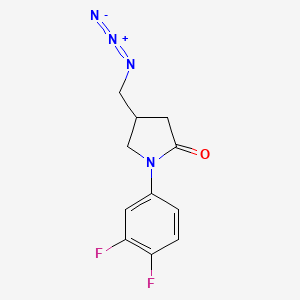
![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/no-structure.png)